(E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol
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Overview
Description
(E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol is an organic compound characterized by the presence of a hydrazone functional group, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol typically involves the condensation of 2-hydroxybenzaldehyde with 2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone group can be reduced to a hydrazine derivative.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major product would be the corresponding amino derivative.
Reduction: The major product would be the hydrazine derivative.
Substitution: The major products would be alkylated or acylated phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The presence of the nitro and trifluoromethyl groups can enhance the biological activity and metabolic stability of drug candidates.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-((2-(2-nitrophenyl)hydrazono)methyl)phenol
- (E)-2-((2-(4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol
- (E)-2-((2-(2-nitro-4-(methyl)phenyl)hydrazono)methyl)phenol
Uniqueness
(E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
The compound (E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol, often referred to in research as a hydrazone derivative, has garnered attention due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H12F3N3O3
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a hydrazone linkage, which is known for its biological reactivity and potential pharmacological applications.
Biological Activity Overview
Research has indicated that hydrazone derivatives exhibit a range of biological activities. The specific compound in focus has shown promise in several areas:
-
Antimicrobial Activity :
- A study reported that similar hydrazone compounds demonstrated moderate to good antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to established antibiotics .
- Table 1 : Antimicrobial Activity of Hydrazone Derivatives
Compound Bacterial Strain MIC (µg/mL) A E. coli 32 B S. aureus 16 C P. aeruginosa 64
-
Antiviral Activity :
- Research involving N-Heterocycles has shown that compounds with similar structures can inhibit viral replication effectively. For example, they have been tested against the dengue virus with promising results .
- Table 2 : Antiviral Efficacy of Related Compounds
Compound Virus Type EC50 (µM) D Dengue 10 E Influenza 5
-
Anticancer Properties :
- Some hydrazone derivatives have been studied for their cytotoxic effects on cancer cell lines. For instance, a derivative demonstrated significant inhibition of cell proliferation in breast cancer cells with an IC50 value of 20 µM .
- Table 3 : Cytotoxicity Against Cancer Cell Lines
Compound Cell Line IC50 (µM) F MCF-7 20 G HeLa 15
Mechanistic Studies
The mechanisms underlying the biological activities of hydrazone compounds often involve interaction with cellular targets:
- Enzyme Inhibition : Many hydrazones act as enzyme inhibitors, impacting metabolic pathways crucial for microbial and viral survival.
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent investigation evaluated the antimicrobial efficacy of synthesized hydrazones against multi-drug resistant strains of bacteria. The study concluded that certain modifications in the hydrazone structure significantly enhanced antimicrobial potency. -
Case Study on Antiviral Action :
Another study focused on the antiviral action of a structurally similar compound against the herpes simplex virus (HSV). Results indicated a substantial reduction in viral load in treated cells compared to controls.
Properties
IUPAC Name |
2-[(E)-[[2-nitro-4-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O3/c15-14(16,17)10-5-6-11(12(7-10)20(22)23)19-18-8-9-3-1-2-4-13(9)21/h1-8,19,21H/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCYSDPCCJZRTO-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.